N,N-diethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
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Overview
Description
N,N-diethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide: is a chemical compound that belongs to the class of dibenzoazepine derivatives. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with 10,11-dihydro-5H-dibenzo[b,f]azepine.
Nitration: The starting material undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amine groups.
Acylation: The amine groups are acylated to form the desired carboxamide.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to ensure the reaction proceeds efficiently.
Catalysts: Using catalysts to enhance the reaction rate and selectivity.
Purification: Employing purification techniques such as recrystallization and chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution Reagents: Halogens, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: N,N-diethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential pharmacological properties. It is investigated for its interactions with various biological targets.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. It is explored for its activity against certain diseases.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. It is valued for its chemical stability and versatility.
Mechanism of Action
The mechanism of action of N,N-diethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
10,11-dihydro-5H-dibenzo[b,f]azepine: A precursor in the synthesis of the target compound.
N,N-diethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide derivatives: Various derivatives with different substituents on the azepine ring.
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity
Properties
IUPAC Name |
N,N-diethyl-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-3-20(4-2)19(22)21-17-11-7-5-9-15(17)13-14-16-10-6-8-12-18(16)21/h5-12H,3-4,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEANITORMLRREI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1C2=CC=CC=C2CCC3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20974517 |
Source
|
Record name | N,N-Diethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20974517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5906-87-6 |
Source
|
Record name | N,N-Diethyl-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20974517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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